Thiazole orange

Vue d'ensemble

Description

Thiazole orange is an unsymmetrical cyanine dye known for its strong fluorescence upon binding to nucleic acids. This compound is widely used in various scientific fields due to its ability to intercalate into nucleic acid structures, making it a valuable tool for detecting and analyzing DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiazole orange can be synthesized through several methods. One common approach involves the condensation of 2-methylbenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Thiazole orange undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride; often in ethanol or methanol.

Substitution: Various nucleophiles; reactions may occur in solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with altered electronic properties .

Applications De Recherche Scientifique

Scientific Research Applications

1. DNA Detection and Quantification

TO is widely used as a fluorescent marker for the detection of dsDNA. Its binding affinity to dsDNA allows for significant fluorescence enhancement—up to 20,000 times when bound compared to its state in solution. This property is exploited in:

- Polymerase Chain Reaction (PCR) : TO can be utilized to monitor the amplification of DNA in real-time PCR assays due to its high sensitivity and low background fluorescence .

- Loop-Mediated Isothermal Amplification (LAMP) : Studies have demonstrated TO's effectiveness in LAMP assays, providing a cost-effective alternative to commercial dyes .

2. Oligonucleotide Probes

TO can be conjugated with oligonucleotides to create highly sensitive probes for nucleic acid detection. These conjugates have been used in various applications:

- Fluorogenic Hybridization Probes : TO-labeled probes can achieve multi-color detection of DNA and RNA targets, enhancing specificity and sensitivity .

- Triplex-Forming Oligonucleotides (TFOs) : The incorporation of TO into TFOs has shown remarkable stabilization of triplex structures, allowing for the detection of specific DNA sequences under physiological conditions .

3. G-Quadruplex Detection

Recent research has highlighted TO's potential in selectively recognizing G-quadruplex structures, which are important in gene regulation and cancer biology. TO's fluorescence response enables the study of these complex nucleic acid structures .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| DNA Detection | Real-time PCR and LAMP assays | High sensitivity with low background fluorescence |

| Oligonucleotide Probes | Fluorogenic hybridization probes | Multi-color detection capabilities |

| Triplex Formation | Stabilization of TFOs | Enhanced stability and increased fluorescence |

| G-Quadruplex Recognition | Selective binding to G-quadruplexes | Effective tool for studying gene regulation |

Case Studies

Case Study 1: Real-Time PCR Using this compound

In a study focused on the quantification of dsDNA during PCR amplification, researchers found that TO provided superior sensitivity compared to traditional intercalating dyes. The study reported a detection limit significantly lower than that achieved with SYBR Green, demonstrating TO's potential for high-throughput applications in clinical diagnostics .

Case Study 2: Live Cell Imaging

This compound has been utilized in live-cell imaging studies to monitor cellular processes involving nucleic acids. The dye's low cytotoxicity and high specificity allow researchers to visualize DNA dynamics within living cells without compromising cell viability. This application is crucial for understanding cellular responses to various stimuli .

Mécanisme D'action

Thiazole orange exerts its effects primarily through intercalation into nucleic acid structures. Upon binding to DNA or RNA, the rotation around the methine bridge is restricted, leading to a significant increase in fluorescence. This property makes this compound an effective tool for detecting and quantifying nucleic acids in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- SYBR Safe

- SYBR Green

- Pico Green

- SYTO-16

- SYTO-9

- Benzothiazole-based analogues (e.g., TOPhBu)

Uniqueness

Thiazole orange is unique due to its strong fluorescence enhancement upon binding to nucleic acids and its ability to intercalate into both DNA and RNA. This makes it particularly useful for applications requiring high sensitivity and specificity in nucleic acid detection .

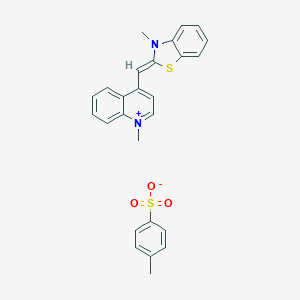

Propriétés

Numéro CAS |

107091-89-4 |

|---|---|

Formule moléculaire |

C26H24N2O3S2 |

Poids moléculaire |

476.6 g/mol |

Nom IUPAC |

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clé InChI |

ACOJCCLIDPZYJC-UHFFFAOYSA-M |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |

Pictogrammes |

Irritant |

Synonymes |

thiazole orange |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]

A: this compound (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, this compound exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]

A: this compound exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used this compound in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]

A: While this compound is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a this compound-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []

A: Yes, computational methods have been employed to investigate the binding interactions of this compound with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of this compound and its analogs, providing insights into their binding modes. []

A: Modifications to the this compound structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]

A: While this compound itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted this compound as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]

A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] this compound offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]

ANone: Commonly used resources include:

- Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of this compound. [, , , , ]

- Flow cytometry: This technique is widely used for analyzing reticulocytes stained with this compound. [, , , , , , ]

- Confocal microscopy: This technique allows for the visualization of this compound-labeled nucleic acids in cells and tissues. [, , ]

- Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new this compound derivatives with tailored properties. [, , , , , , ]

A: this compound was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:

- Reticulocyte analysis: this compound quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]

- DNA detection and quantification: Researchers have utilized this compound for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]

- Live-cell imaging: Developments in this compound-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]

ANone: The research on this compound spans various disciplines, including:

- Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new this compound derivatives and their applications. [, , , , , , ]

- Biology: Cell biology, molecular biology, and biochemistry benefit from the use of this compound as a tool for studying nucleic acids and cellular processes. [, , ]

- Medicine: Hematology utilizes this compound for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.